![molecular formula C12H14N2O2S B279086 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. PMSF is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole acts by irreversibly inhibiting the activity of serine proteases. It forms a covalent bond with the active site serine residue of the enzyme, thereby blocking its activity. 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is particularly effective against trypsin, chymotrypsin, and thrombin, which are all serine proteases.
Biochemical and Physiological Effects:
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in a variety of tissues, including the liver, pancreas, and brain. 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole has also been shown to inhibit the activity of enzymes involved in blood clotting, such as thrombin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole in lab experiments is that it is a relatively inexpensive reagent that is widely available. It is also effective at inhibiting the activity of a wide range of serine proteases. However, one limitation of using 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is that it is a relatively non-specific inhibitor, and may also inhibit the activity of other enzymes that contain a serine residue in their active site.
Orientations Futures
There are a number of future directions for research involving 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole. One area of research could be to develop more specific inhibitors of serine proteases that do not have the non-specific inhibitory effects of 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole. Another area of research could be to investigate the physiological effects of 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole in more detail, particularly in relation to its effects on blood clotting and other physiological processes. Finally, 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole could be used as a tool in the development of new drugs for the treatment of diseases such as cancer, where the inhibition of proteases is an important therapeutic strategy.
Méthodes De Synthèse
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole can be synthesized by reacting 4-isopropylbenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is also used as a protein modification reagent to block the activity of proteases during protein purification and analysis.
Propriétés
Nom du produit |
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole |
|---|---|
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
1-(4-propan-2-ylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H14N2O2S/c1-10(2)11-3-5-12(6-4-11)17(15,16)14-8-7-13-9-14/h3-10H,1-2H3 |
Clé InChI |
ROUJVDYIXNMXFE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)
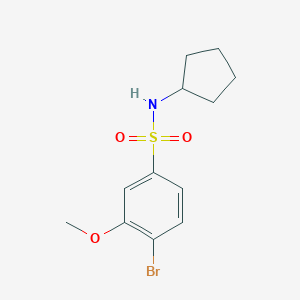
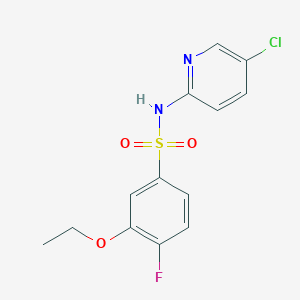
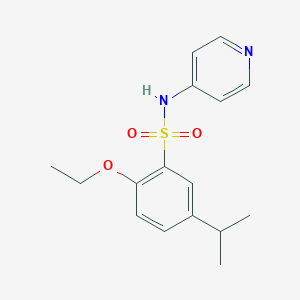
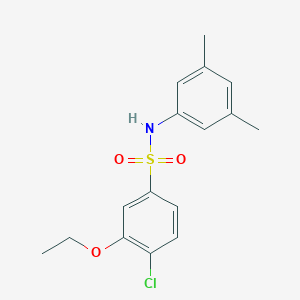
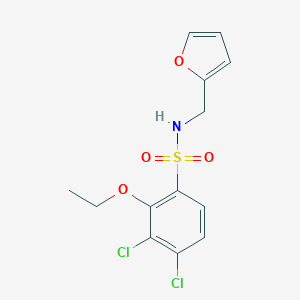
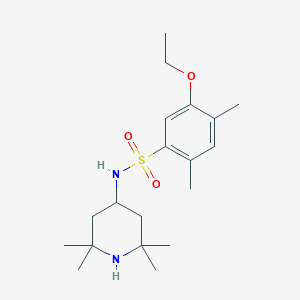
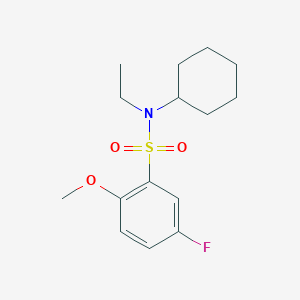
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
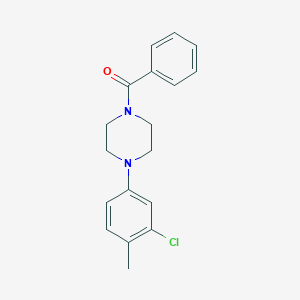
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)